molecular formula C4H4FN B12287654 3-fluoro-1H-pyrrole

3-fluoro-1H-pyrrole

Cat. No.: B12287654
M. Wt: 85.08 g/mol
InChI Key: XMMFKXRGHKXAGG-UHFFFAOYSA-N
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Description

3-fluoro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole using electrophilic fluorinating agents. For example, N-methylpyrrole can be treated with elemental fluorine in chloroform to yield this compound . Another method involves the use of xenon difluoride as a fluorinating agent, which provides moderate yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method includes the condensation of benzaldehyde with t-butylsulfinamide to generate an imine, followed by vinylation with vinylmagnesium bromide to form an allylic amine. This intermediate is then subjected to reductive amination to yield the desired fluorinated pyrrole .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can be performed using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorinated pyrrole oxides, while reduction can produce fluorinated pyrrolidines .

Scientific Research Applications

3-fluoro-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorine atom in the pyrrole ring can enhance binding affinity and selectivity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-1H-pyrrole
  • 4-fluoro-1H-pyrrole
  • 3-chloro-1H-pyrrole
  • 3-bromo-1H-pyrrole

Uniqueness

3-fluoro-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom in the 3-position of the pyrrole ring can result in different electronic and steric effects compared to other fluorinated pyrroles .

Properties

IUPAC Name

3-fluoro-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-1-2-6-3-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMFKXRGHKXAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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